Chemical structure and properties of (4-Formyl-imidazol-1-yl)-acetic acid hydrochloride
Chemical structure and properties of (4-Formyl-imidazol-1-yl)-acetic acid hydrochloride
An In-depth Technical Guide to (4-Formyl-imidazol-1-yl)-acetic acid hydrochloride
Authored by: A Senior Application Scientist
Publication Date: March 12, 2026
Abstract
This technical guide provides a comprehensive overview of (4-Formyl-imidazol-1-yl)-acetic acid hydrochloride, a key chemical intermediate with significant applications in pharmaceutical synthesis. The document elucidates its chemical structure, physicochemical properties, and detailed spectroscopic characterization. A significant focus is placed on robust, field-proven synthetic protocols, explaining the rationale behind key experimental choices. Furthermore, its critical role as a precursor in the manufacturing of high-value active pharmaceutical ingredients (APIs), such as Zoledronic acid, is explored. This guide is intended for researchers, chemists, and professionals in the field of drug development and medicinal chemistry, offering both foundational knowledge and practical insights into the handling and application of this versatile compound.
Introduction and Strategic Importance
(4-Formyl-imidazol-1-yl)-acetic acid hydrochloride is a heterocyclic compound belonging to the imidazole class. While not an active pharmaceutical ingredient itself, its strategic importance lies in its function as a precisely engineered building block for more complex molecules. The imidazole ring is a common motif in medicinal chemistry due to its ability to participate in hydrogen bonding and coordinate with metal ions, making it a frequent component of enzyme inhibitors.
The primary driver for the industrial synthesis of this molecule is its role as a key intermediate in the production of third-generation bisphosphonates, most notably Zoledronic acid.[1][2][3] Zoledronic acid is a potent inhibitor of bone resorption, widely used to treat osteoporosis, cancer-related hypercalcemia, and bone metastases.[2][3][4] The structural integrity and purity of the (4-Formyl-imidazol-1-yl)-acetic acid hydrochloride precursor are therefore critical to the efficacy and safety of the final drug product. This guide provides the in-depth technical data necessary for its effective utilization in a research and development setting.
Molecular Structure and Physicochemical Properties
The molecule consists of a central imidazole ring substituted at the N1 position with an acetic acid group and at the C4 position with a formyl (aldehyde) group. The hydrochloride salt form enhances its stability and solubility in aqueous media.
Chemical Identifiers
| Identifier | Value | Source |
| Chemical Name | (4-Formyl-imidazol-1-yl)-acetic acid hydrochloride | - |
| CAS Number | 1303968-26-4 | |
| Molecular Formula | C₆H₇ClN₂O₃ | Derived |
| Molecular Weight | 190.59 g/mol |
Physicochemical Data
Quantitative data for this specific substituted imidazole is not extensively published. The following properties are based on data from closely related analogues, such as imidazol-1-yl-acetic acid hydrochloride, and expert chemical assessment.
| Property | Value / Description | Rationale / Source |
| Appearance | White to off-white crystalline powder | Typical for similar hydrochloride salts of organic acids.[5] |
| Melting Point | >200 °C (with decomposition expected) | Based on the melting point of the non-formylated analogue, Imidazol-1-yl-acetic acid HCl (200.3–202.3 °C).[6] The additional polar formyl group may increase this value. |
| Solubility | Soluble in water and polar protic solvents like methanol. | The hydrochloride salt form and the polar functional groups (carboxylic acid, formyl) suggest good solubility in polar solvents.[7] |
| Stability | Stable under standard laboratory conditions. Hygroscopic. Store in a cool, dry place with an inert atmosphere. | The hydrochloride salt enhances stability. Like many amine salts, it is likely hygroscopic.[5][7] |
Spectroscopic Characterization and Expert Analysis
Spectroscopic analysis is crucial for confirming the identity and purity of the compound. While a complete dataset for the 4-formyl derivative is not publicly available, we can provide a robust analysis by combining known data for the parent compound, Imidazol-1-yl-acetic acid hydrochloride [6], with predicted spectral shifts caused by the C4-formyl group.
Reference Data: Imidazol-1-yl-acetic acid hydrochloride
| Technique | Data (Solvent: D₂O) | Source |
| ¹H NMR (300 MHz) | δ 8.7 (s, 1H), 7.5 (br s, 2H), 5.1 (s, 2H) | [6] |
| ¹³C NMR (75 MHz) | δ 172.8, 138.8, 125.9, 122.4, 52.7 | [6] |
| IR (cm⁻¹) | 3175, 3064 (N-H/C-H stretch), 1732 (C=O acid), 1581, 1547 (C=N/C=C ring) | [6] |
| MS (m/z) | 127.0 [M+1]⁺ (for free base) | [6] |
Predicted Spectral Data for (4-Formyl-imidazol-1-yl)-acetic acid hydrochloride
The introduction of a strongly electron-withdrawing formyl group at the C4 position induces predictable changes in the spectroscopic signature.
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¹H NMR Analysis:
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A new, distinct singlet is expected in the downfield region, typically δ 9.5-10.5 ppm , corresponding to the aldehydic proton (-CHO).
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The original broad singlet at δ 7.5 ppm for the C4-H and C5-H protons will be resolved into two distinct singlets. The C2-H proton (δ ~8.8-9.0 ppm) and the C5-H proton (δ ~7.8-8.0 ppm) will be deshielded to different extents by the anisotropic effects of the adjacent functional groups.
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The methylene protons (-CH₂-) of the acetic acid group (δ ~5.1-5.3 ppm) may experience a slight downfield shift.
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-
¹³C NMR Analysis:
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The most significant change will be the appearance of a new resonance for the formyl carbon at δ 185-195 ppm .
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The C4 carbon of the imidazole ring will be shifted significantly downfield due to the direct attachment of the electronegative oxygen atom.
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Other ring carbons (C2, C5) will also experience shifts, providing a unique fingerprint for the molecule.
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-
Infrared (IR) Spectroscopy Analysis:
-
A strong, sharp absorption band characteristic of an aldehyde C=O stretch is expected to appear around 1680-1700 cm⁻¹ . This will be in addition to the carboxylic acid C=O stretch near 1732 cm⁻¹.
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Synthesis and Manufacturing Protocol
The synthesis of (4-Formyl-imidazol-1-yl)-acetic acid hydrochloride is logically achieved through a two-step process starting from 4-formylimidazole. The following protocol is based on well-established methodologies for N-alkylation of imidazoles and subsequent non-aqueous ester cleavage, which offers advantages in product isolation and purity.[1][8]
Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of the target compound.
Detailed Experimental Protocol
Step 1: N-Alkylation to Synthesize (4-Formyl-imidazol-1-yl)-acetic acid tert-butyl ester
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Reactor Setup: To a clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 4-formylimidazole (1.0 eq) and anhydrous potassium carbonate (1.5 eq).
-
Solvent Addition: Add a suitable solvent such as ethyl acetate or acetonitrile to create a stirrable slurry.
-
Reagent Addition: At room temperature, add tert-butyl chloroacetate (1.1 eq) dropwise over 30 minutes.
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Causality Explanation: tert-Butyl chloroacetate is chosen as the alkylating agent. The tert-butyl ester group is sterically bulky, which protects the carboxylic acid during the reaction and can be selectively cleaved under non-aqueous acidic conditions, simplifying workup compared to methyl or ethyl esters that often require aqueous hydrolysis.
-
-
Reaction: Heat the mixture to reflux (approximately 70-80°C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 8-12 hours.
-
Workup: Cool the reaction mixture to room temperature. Filter off the inorganic salts (K₂CO₃ and KCl). Wash the filter cake with a small amount of the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude tert-butyl ester intermediate, which can be purified by column chromatography or used directly in the next step if purity is sufficient.
Step 2: Non-Aqueous Cleavage to (4-Formyl-imidazol-1-yl)-acetic acid hydrochloride
-
Reactor Setup: Dissolve the crude (4-Formyl-imidazol-1-yl)-acetic acid tert-butyl ester (1.0 eq) in anhydrous dichloromethane (DCM) in a flask under a nitrogen atmosphere.
-
Cooling: Cool the solution to -15 °C using a suitable cooling bath (e.g., acetone/dry ice).
-
Reagent Addition: Add titanium tetrachloride (TiCl₄, 1.4 eq) dropwise via syringe, ensuring the internal temperature does not rise above -10 °C. Stir the mixture at -5 to 0 °C for 2 hours.
-
Causality Explanation: TiCl₄ is a strong Lewis acid that coordinates to the ester's carbonyl oxygen, facilitating the cleavage of the C-O bond of the bulky tert-butyl group. This non-aqueous method is highly effective and avoids the difficult isolation from water that plagues aqueous hydrolysis methods for this class of compounds.[1][8]
-
-
Quenching & Precipitation: Slowly add isopropyl alcohol (IPA) dropwise at 0 °C. After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.
-
Isolation: The product, (4-Formyl-imidazol-1-yl)-acetic acid hydrochloride, will precipitate as a solid. Collect the solid by filtration, wash with cold IPA, and dry under vacuum to afford the final product.
-
Self-Validation: The identity and purity of the final product should be confirmed using the spectroscopic methods outlined in Section 3 (NMR, IR) and by elemental analysis.
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Application in Drug Development: The Pathway to Zoledronic Acid
The primary industrial application of (4-Formyl-imidazol-1-yl)-acetic acid hydrochloride is as a direct precursor for the synthesis of Zoledronic Acid. The structural features of the intermediate are carried forward into the final API.
Caption: Logical pathway from intermediate to therapeutic action.
The synthesis involves reacting the hydrochloride intermediate with phosphorous acid and a dehydrating/activating agent like phosphorous oxychloride.[9] This reaction constructs the critical bisphosphonate moiety of the final drug. The integrity of the imidazole ring and the acetic acid side chain provided by the precursor is essential for the final molecule's ability to chelate bone mineral and inhibit the farnesyl pyrophosphate synthase enzyme within osteoclasts.
Safety, Handling, and Storage
-
Hazard Profile: While a specific Safety Data Sheet (SDS) for this compound must be consulted, related imidazole derivatives are often classified as irritants to the skin, eyes, and respiratory system.[7]
-
Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, gloves, and a lab coat, is required. Work should be conducted in a well-ventilated fume hood.
-
Storage: The compound is hygroscopic and should be stored in a tightly sealed container in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from moisture.[5]
References
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Singh, S. K., Manne, N., Ray, P. C., & Pal, M. (2008). Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. Beilstein Journal of Organic Chemistry, 4, 42. [Link]
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Belwal, C. K., & Patel, J. (2019). Solvent-free synthesis for imidazole-1-yl-acetic acid hydrochloride: an intermediate for zoledronic acid. Asian Journal of Green Chemistry, 4, 5. [Link]
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ResearchGate. Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid.[Link]
-
RDiscovery. Solvent-free synthesis for imidazole-1-yl-acetic acid hydrochloride: an intermediate for zoledronic acid.[Link]
-
ResearchGate. PDF of Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid.[Link]
-
Beilstein Archives. Supporting Information for Synthesis of imidazol-1-yl-acetic acid hydrochloride.[Link]
-
Noble Intermediates. Imidazole-1-yl Acetic Acid Hydrochloride.[Link]
-
Beilstein Journal of Organic Chemistry. Full Research Paper: Synthesis of imidazol-1-yl-acetic acid hydrochloride.[Link]
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